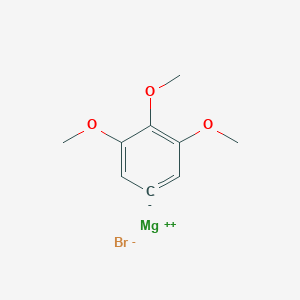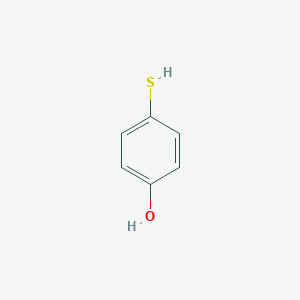
(5-Chlor-2-methoxyphenyl)methanol
Übersicht
Beschreibung
(5-Chloro-2-methoxyphenyl)methanol, also known as (5-Chloro-2-methoxyphenyl)methanol, is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Chloro-2-methoxyphenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“(5-Chlor-2-methoxyphenyl)methanol” wird bei der Synthese verschiedener chemischer Verbindungen verwendet. Beispielsweise wird es bei der effizienten Synthese von 5-Chlor-3-[4-(3-Diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran verwendet, einem potenten Inhibitor der β-Amyloid-Aggregation .
Pharmazeutische Forschung
Diese Verbindung spielt eine wichtige Rolle in der pharmazeutischen Forschung. Es wird bei der Entwicklung von Medikamenten verwendet, die die β-Amyloid-Aggregation hemmen . Dies ist besonders relevant im Zusammenhang mit Krankheiten wie Alzheimer, bei denen β-Amyloid-Plaques ein wichtiges pathologisches Merkmal sind.
Materialwissenschaften
Im Bereich der Materialwissenschaften wird “this compound” bei der Herstellung von hochkoordinierten Antimonverbindungen verwendet . Diese Verbindungen haben potentielle Anwendungen bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Chirale stationäre Phase
Obwohl nicht direkt erwähnt, wurden ähnliche Verbindungen wie 3-Chlor-5-methylphenylcarbamate als chirale stationäre Phasen in der Chromatographie verwendet . Es ist plausibel, dass “this compound” ähnliche Anwendungen haben könnte.
Industrielle Chemie
“this compound” wird auch in der industriellen Chemie verwendet. Es ist an der Herstellung verschiedener Chemikalien und Materialien beteiligt und trägt zur Vielfalt und Effizienz industrieller chemischer Prozesse bei .
Forschung und Entwicklung
Als einzigartige chemische Verbindung wird “this compound” häufig in Forschung und Entwicklung eingesetzt. Wissenschaftler verwenden es, um seine Eigenschaften und potenziellen Anwendungen zu untersuchen, und tragen so zum Fortschritt von Wissenschaft und Technologie bei .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCZAZVHUMJMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-10-1 | |
| Record name | 3-Chloro-6-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
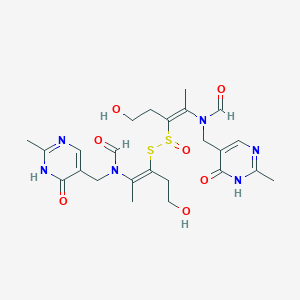

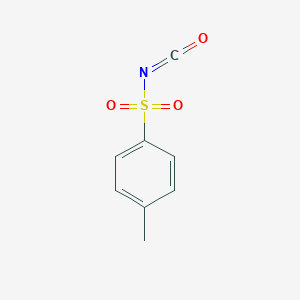
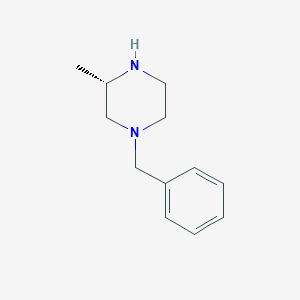


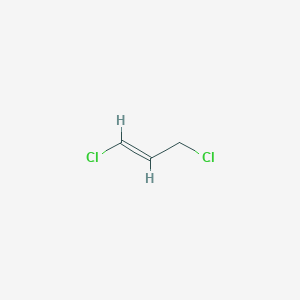
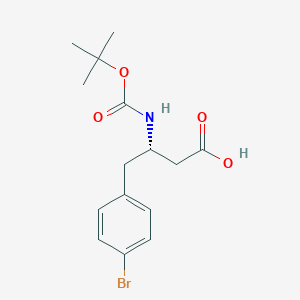

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
